FKBP Valency Determines Abl Kinase Activation
In NIH 3T3 fibroblast transformation assays, AP1510-mediated dimerization of c-Abl chimeras containing two FKBP12 domains (c4F2) was 60-fold more potent at inducing transformation than chimeras containing a single FKBP12 domain (c4F1) [1]. This steep potency shift is a direct quantitative measure of the stoichiometric sensitivity of the AP1510 dimerization system.
| Evidence Dimension | Transformation Potency (Ligand-Dependent Focus Formation) |
|---|---|
| Target Compound Data | c4F2 (two FKBP domains) induces robust transformation |
| Comparator Or Baseline | c4F1 (one FKBP domain) as baseline |
| Quantified Difference | c4F2 is 60-fold more potent than c4F1 |
| Conditions | NIH 3T3 cells expressing c-Abl(FKBP) chimeras, treated with AP1510 |
Why This Matters
This 60-fold differential demonstrates that AP1510's functional output is highly tunable via FKBP valency, a critical parameter for designing dose-response relationships in synthetic biology or therapeutic engineering applications.
- [1] Smith KM, Vivanco I, Muthuswamy SK. Activation of c-Abl kinase activity and transformation by a chemical inducer of dimerization. J Biol Chem. 2001 Jun 29;276(26):24372-9. View Source
